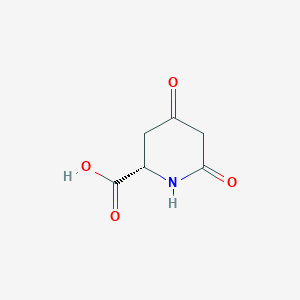

(2S)-4,6-dioxopiperidine-2-carboxylic Acid

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Biology

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. cymitquimica.comontosight.ai Its prevalence stems from its ability to adopt a stable chair conformation, which can be variously substituted to create three-dimensional structures that can effectively interact with biological targets such as enzymes and receptors. researchgate.net

The introduction of chiral centers into piperidine scaffolds can significantly influence their biological activity, enhancing potency, selectivity, and pharmacokinetic profiles. acs.org Chiral piperidine derivatives are integral to the design of novel therapeutic agents across numerous disease areas. The versatility of the piperidine scaffold allows for the modulation of physicochemical properties like pKa and logD, which are critical for drug-like characteristics. researchgate.net

Table 1: Examples of Therapeutically Relevant Piperidine-Containing Compounds

| Compound Name | Therapeutic Area |

|---|---|

| Methylphenidate | ADHD |

| Fexofenadine | Allergy |

| Risperidone | Antipsychotic |

| Donepezil | Alzheimer's Disease |

This table presents examples of well-known drugs that contain a piperidine scaffold to illustrate the importance of this structural motif in medicinal chemistry.

Historical Context of Dioxopiperidine Derivatives in Organic Synthesis

The dioxopiperidine core, particularly the 2,6-dioxopiperidine (glutarimide) structure, has a significant history in medicinal chemistry. The most notable examples are thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide, which have demonstrated profound immunomodulatory and anticancer activities. This class of compounds has highlighted the therapeutic potential of the dioxopiperidine scaffold.

The synthesis of dioxopiperidine derivatives has evolved over the years, with various methods developed to construct this heterocyclic system. These synthetic strategies often involve the cyclization of substituted glutaric acid derivatives or related precursors. The reactivity of the dicarbonyl functionality and the N-H group allows for a wide range of chemical modifications, making the dioxopiperidine scaffold a versatile building block in the synthesis of complex molecules and compound libraries for drug discovery. A series of dioxopiperidinamide compounds have been synthesized via amide coupling reactions, demonstrating the synthetic tractability of this scaffold. researchgate.net

Scope and Objectives of Research on (2S)-4,6-dioxopiperidine-2-carboxylic Acid

Given the established importance of both piperidine and dioxopiperidine structures, research into a hybrid molecule such as this compound would likely be driven by several key objectives:

Exploration of Novel Chemical Space: The synthesis of this specific isomer would contribute to the exploration of new areas of chemical space. The unique arrangement of functional groups—two ketones, a carboxylic acid, and a secondary amine in a chiral framework—offers a distinct three-dimensional structure.

Investigation of Biological Activity: A primary objective would be to screen the compound for various biological activities. Based on the activities of related dioxopiperidine and piperidine carboxylic acid derivatives, potential areas of interest could include anticancer, anti-inflammatory, and neurological applications. researchgate.net The carboxylic acid moiety also presents opportunities for it to act as a bioisostere for other functional groups in drug design. acs.org

Use as a Synthetic Intermediate: The multiple functional groups of this compound make it a potentially valuable intermediate for the synthesis of more complex molecules. The carboxylic acid and the amine can be readily modified, and the ketone groups offer sites for further functionalization.

While specific research findings on this compound are not readily found in the surveyed literature, the principles of medicinal chemistry and organic synthesis suggest it as a compound of potential academic and pharmaceutical interest. Future research would be necessary to synthesize and characterize this molecule and to explore its chemical and biological properties.

Table 2: Potential Research Directions for this compound

| Research Area | Rationale |

|---|---|

| Asymmetric Synthesis | Development of stereoselective routes to access the enantiomerically pure compound. |

| Medicinal Chemistry | Investigation of its potential as an enzyme inhibitor or receptor ligand. |

| Materials Science | Exploration of its use in the formation of coordination polymers or functional materials. |

This table outlines hypothetical research objectives and their justifications based on the structural features of the compound and the known applications of related chemical scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4,6-dioxopiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c8-3-1-4(6(10)11)7-5(9)2-3/h4H,1-2H2,(H,7,9)(H,10,11)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOAUMVDGKPIAF-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872521-99-8 | |

| Record name | (2S)-4,6-dioxopiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 2s 4,6 Dioxopiperidine 2 Carboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a diverse array of analogues through esterification, amidation, conversion to more reactive intermediates, and reduction.

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for modifying the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Esterification: Standard esterification methods are applicable to (2S)-4,6-dioxopiperidine-2-carboxylic acid. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a straightforward approach. However, for more sensitive substrates or to achieve milder reaction conditions, coupling agents are frequently employed. The Steglich esterification, which uses a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is highly effective. orgsyn.orgnih.gov This method proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the desired ester. nih.gov

Amidation: The formation of amide bonds from the carboxylic acid group can be achieved using various peptide coupling reagents. smolecule.com Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), often used in combination with an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the reaction between the carboxylic acid and a primary or secondary amine. More advanced coupling agents, including HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), provide high yields and minimize side reactions, particularly racemization at the chiral C2 center. smolecule.com

| Reaction Type | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Esterification (Steglich) | Alcohol (R-OH), DCC, DMAP, in an aprotic solvent (e.g., DCM) | (2S)-alkyl 4,6-dioxopiperidine-2-carboxylate | Mild conditions suitable for a wide range of alcohols. nih.gov |

| Amidation (EDAC/NHS) | Amine (R-NH2), EDAC, NHS, in an appropriate solvent (e.g., DMF, DCM) | (2S)-N-alkyl-4,6-dioxopiperidine-2-carboxamide | NHS is used to form an active ester intermediate, improving efficiency. |

| Amidation (HATU) | Amine (R-NH2), HATU, base (e.g., DIPEA), in an aprotic solvent (e.g., DMF) | (2S)-N-alkyl-4,6-dioxopiperidine-2-carboxamide | Highly efficient reagent, known for rapid coupling and suppression of racemization. smolecule.com |

To facilitate nucleophilic substitution, the carboxylic acid's hydroxyl group can be converted into a better leaving group. This involves transformation into activated esters or anhydrides, which are more susceptible to attack by nucleophiles like amines or alcohols. sci-hub.se

Activated Esters: N-hydroxysuccinimide (NHS) esters are common activated intermediates. They can be synthesized by reacting the carboxylic acid with NHS in the presence of a coupling agent like DCC or EDAC. thermofisher.com Water-soluble variants, such as those derived from N-hydroxysulfosuccinimide (sulfo-NHS), can also be prepared to improve reactivity in aqueous media. thermofisher.com These activated esters are stable enough to be isolated but react readily with primary amines to form amides.

Anhydrides: Mixed anhydrides, formed by reacting the carboxylic acid with an acyl chloride (e.g., pivaloyl chloride) or a chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine base, are highly reactive intermediates. They are typically generated in situ and immediately used for acylation reactions. Symmetrical anhydrides can also be formed using dehydrating agents. These activated forms are valuable in the synthesis of complex derivatives. rsc.org

| Derivative Type | Reagents and Conditions | Intermediate Structure | Key Features |

|---|---|---|---|

| NHS Ester | N-hydroxysuccinimide (NHS), DCC or EDAC | N-oxysuccinimide ester | Stable, isolable intermediate; reacts cleanly with amines. thermofisher.com |

| Mixed Anhydride | Isobutyl chloroformate, N-methylmorpholine (NMM) | Mixed carbonic-carboxylic anhydride | Highly reactive; generated and used in situ at low temperatures. rsc.org |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl chloride | Very high reactivity; suitable for reaction with weak nucleophiles. |

Reduction of the carboxylic acid group provides access to the corresponding primary alcohol or aldehyde, which are valuable synthetic intermediates for further functionalization.

Reduction to Alcohols: Carboxylic acids are resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). chemguide.co.uksavemyexams.com Therefore, strong reducing agents are required. Lithium aluminum hydride (LiAlH₄) is the most common reagent used to reduce carboxylic acids directly to primary alcohols. chemguide.co.uklibretexts.orglibretexts.org The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uklibretexts.org An aldehyde is formed as an intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced further, making its isolation impossible via this method. savemyexams.comlibretexts.org

Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is challenging and cannot be achieved with powerful reducing agents like LiAlH₄. savemyexams.comorganic-chemistry.org A common strategy involves first converting the carboxylic acid into a derivative that is more amenable to partial reduction. For instance, the carboxylic acid can be converted to an ester or an acid chloride. These derivatives can then be reduced to an aldehyde using sterically hindered and less reactive hydride reagents at low temperatures. libretexts.org Diisobutylaluminum hydride (DIBAL-H) is effective for the reduction of esters to aldehydes at low temperatures (e.g., -78 °C). libretexts.org Similarly, acid chlorides can be reduced to aldehydes using a weaker reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

| Target Product | Strategy | Reagents and Conditions | Notes |

|---|---|---|---|

| Primary Alcohol | Direct Reduction | 1. LiAlH₄ in THF; 2. H₃O⁺ workup | A powerful, non-selective method. NaBH₄ is ineffective. chemguide.co.uklibretexts.org |

| Aldehyde | Two-step: Esterification then Reduction | 1. R-OH, acid catalyst; 2. DIBAL-H, Toluene, -78 °C | Low temperature is crucial to prevent over-reduction to the alcohol. libretexts.org |

| Aldehyde | Two-step: Acyl Chloride formation then Reduction | 1. SOCl₂; 2. LiAlH(Ot-Bu)₃, -78 °C | The bulky hydride reagent allows for the isolation of the aldehyde. libretexts.org |

Modifications of the Piperidine (B6355638) Ring System

The piperidine ring offers additional sites for modification, including the enolizable positions adjacent to the carbonyl groups and the ring nitrogen.

The dicarbonyl nature of the piperidine ring activates the adjacent C3 and C5 methylene (B1212753) protons, making them acidic and amenable to deprotonation to form enolates. These enolates can then react with various electrophiles, such as alkyl halides or aldehydes (in aldol (B89426) reactions), to introduce new substituents onto the ring core.

A key challenge is achieving regioselectivity, as both the C3 and C5 positions can potentially be functionalized. The electronic and steric environment around these positions is similar, which can lead to mixtures of products. However, strategic choice of base, solvent, and reaction temperature can influence the site of deprotonation. Furthermore, the existing stereocenter at C2 can exert diastereoselective control over incoming electrophiles, directing their approach to one face of the enolate intermediate. This substrate-controlled stereoselectivity is a powerful tool for synthesizing complex, chirally-defined molecules. While specific studies on this exact molecule are limited, principles from related systems suggest that kinetic deprotonation with a bulky base at low temperature would likely favor the less hindered C5 position, whereas thermodynamic conditions might lead to a mixture or favor the C3 enolate.

Systematic derivatization of the this compound scaffold is essential for conducting structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity. rsc.org The goal of SAR is to identify which parts of a molecule are crucial for its function and to optimize properties like potency and selectivity. frontiersin.orgmdpi.com

Derivatization for SAR can be pursued at several key positions:

C2-Carboxylic Acid: As detailed in section 3.1, this group can be converted into a wide variety of esters, amides, and other functionalities to probe the importance of this region for target binding.

N1-Amide Nitrogen: The secondary amine of the piperidine ring can be a target for N-alkylation or N-acylation under appropriate conditions, allowing exploration of the role of the N-H proton and the introduction of diverse substituents.

C3 and C5 Positions: Alkylation or other functionalization at these positions via enolate chemistry introduces steric bulk and new functional groups that can interact with biological targets.

C4 and C6 Carbonyl Groups: While more challenging, the carbonyl groups could be selectively reduced or converted to other functional groups, such as thiocarbonyls or imines, to dramatically alter the electronic and steric properties of the ring.

By creating a library of analogues through these derivatization strategies and evaluating their biological effects, researchers can build a comprehensive SAR model to guide the design of more potent and specific compounds. rsc.orgfrontiersin.org

Tautomerism and Equilibrium Studies of the Dioxopiperidine Ring

The dioxopiperidine ring of this compound is a dynamic system capable of existing in multiple, interconverting isomeric forms known as tautomers. This phenomenon, primarily involving the migration of a proton and the shifting of double bonds, significantly influences the compound's chemical properties and reactivity. The study of these tautomeric equilibria, particularly in solution, is crucial for understanding its behavior in various chemical and biological environments.

The 4,6-dicarbonyl moiety of the piperidine ring allows for the existence of a keto-enol tautomeric equilibrium. The diketo form can interconvert to one or more enol forms through the migration of an acidic alpha-hydrogen to a carbonyl oxygen.

The principal tautomeric forms in solution are the diketo form and two possible enol forms, where a double bond is formed between C4-C5 or C5-C6, with a corresponding hydroxyl group at C4 or C6. The equilibrium between these forms can be influenced by several factors, including the solvent's polarity, pH, and temperature.

Detailed Research Findings:

While specific experimental studies determining the precise tautomeric ratios for this compound are not extensively available in the public domain, research on analogous 1,3-dicarbonyl compounds provides a strong basis for understanding its behavior. For many simple acyclic and cyclic 1,3-diones, the diketo form is predominant in aqueous and other polar solvents. However, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, especially in nonpolar solvents.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying such equilibria. In ¹H NMR spectroscopy, the chemical shifts of the protons adjacent to the carbonyl groups and the presence of a distinct enolic hydroxyl proton signal can provide quantitative information about the ratio of the tautomers.

Interactive Data Table: Tautomeric Distribution (Hypothetical Data)

The following table illustrates a hypothetical tautomeric distribution in different solvents, based on general principles observed for related β-diketones. Note: This data is illustrative and not based on direct experimental results for this compound.

| Solvent | % Diketo Form | % Enol Form (C4-OH) | % Enol Form (C6-OH) |

| Water (D₂O) | >95% | <5% | <5% |

| Methanol (CD₃OD) | ~90% | ~5% | ~5% |

| Chloroform (CDCl₃) | ~70% | ~15% | ~15% |

| Benzene (C₆D₆) | ~60% | ~20% | ~20% |

The stability of the enol form is expected to increase in nonpolar solvents due to the favorability of the intramolecular hydrogen bond between the enolic hydroxyl and the adjacent carbonyl oxygen. In polar, protic solvents like water, intermolecular hydrogen bonding with the solvent molecules disrupts this internal stabilization, favoring the diketo tautomer.

In aqueous solutions, the carbonyl groups of the dioxopiperidine ring can undergo nucleophilic attack by water molecules to form geminal diols, also known as hydrates. This reversible reaction establishes an equilibrium between the keto form and its hydrated counterpart.

The extent of hydrate (B1144303) formation is dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups adjacent to the carbonyl group can enhance hydrate stability. For this compound, the presence of two carbonyl groups and the carboxylic acid moiety can influence the electronic environment of the ring and thus the position of the hydration equilibrium.

Detailed Research Findings:

Specific quantitative data on the hydrate formation constants for this compound are not readily found in publicly accessible literature. However, studies on other cyclic ketones and diones indicate that the equilibrium generally lies in favor of the unhydrated keto form, unless significant electronic or steric factors promote hydration.

The equilibrium constant for hydrate formation (Khyd) can be determined using techniques such as UV-Vis or NMR spectroscopy by monitoring the changes in the spectral properties upon dissolution in water.

Interactive Data Table: Hydration Equilibrium (Hypothetical Data)

This table presents hypothetical equilibrium constants for the hydration of each carbonyl group in an aqueous environment. Note: This data is for illustrative purposes and is not derived from direct experimental measurements on this compound.

| Carbonyl Group | Equilibrium Constant (Khyd) at 25°C | % Hydrated Form at Equilibrium |

| C4-carbonyl | K₁ ≈ 0.01 | ~1% |

| C6-carbonyl | K₂ ≈ 0.01 | ~1% |

Spectroscopic and Advanced Analytical Characterization Methodologies for 2s 4,6 Dioxopiperidine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined, while advanced NMR techniques can reveal the molecule's three-dimensional conformation in solution.

¹H NMR and ¹³C NMR Spectral Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in (2S)-4,6-dioxopiperidine-2-carboxylic acid.

In the ¹H NMR spectrum, the carboxylic acid proton (–COOH) is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm, a characteristic chemical shift for such acidic protons. libretexts.org The proton at the chiral center (C2) would likely resonate in the 2-3 ppm range, influenced by the adjacent carboxylic acid and the piperidine (B6355638) ring structure. The remaining protons on the piperidine ring would appear as complex multiplets due to spin-spin coupling.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbons of the dioxo groups (C4 and C6) are expected to be significantly deshielded, appearing in the range of 160-180 ppm. libretexts.org The carboxylic acid carbonyl carbon would also resonate in this region. The chiral carbon (C2) and other carbons of the piperidine ring would appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.

¹H NMR| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | 10.0 - 12.0 | br s |

| H-2 | 2.5 - 3.5 | m |

| H-3 | 2.0 - 3.0 | m |

| H-5 | 2.0 - 3.0 | m |

¹³C NMR

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | 170 - 185 |

| C-2 | 50 - 65 |

| C-3 | 30 - 45 |

| C-4 | 165 - 180 |

| C-5 | 30 - 45 |

Conformational Analysis via NMR

The piperidine ring of this compound can adopt various conformations, such as chair, boat, or twist-boat forms. The thermodynamically preferred conformation in solution can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). By analyzing the through-space correlations between protons, NOESY experiments can provide distance constraints that help in building a three-dimensional model of the molecule's predominant conformation. The duplication of signals in NMR spectra can sometimes indicate the presence of different conformational isomers in slow exchange on the NMR timescale.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to accurately determine the molecular weight of this compound, allowing for the confirmation of its elemental formula (C₆H₇NO₄). Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide characteristic fragmentation patterns. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and the loss of the carboxyl group (COOH). libretexts.org For cyclic imides, the fragmentation is often dictated by the substituents on the ring. researchgate.netsemanticscholar.org The analysis of these fragments helps to confirm the structure of the parent molecule.

Table 2: Predicted Mass Spectrometry Data for this compound Note: This data is predictive.

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₆H₇NO₄ |

| Molecular Weight | 157.12 g/mol |

| Exact Mass | 157.0375 u |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of a chemical compound and for separating and quantifying stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Purity and Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be employed to separate the target compound from any impurities.

To determine the enantiomeric excess (a measure of the enantiomeric purity), chiral HPLC is necessary. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govchromatographyonline.com Polysaccharide-based or macrocyclic glycopeptide-based CSPs are commonly used for the separation of chiral pharmaceuticals. chromatographyonline.com The choice of mobile phase (normal-phase, reversed-phase, or polar organic) would be optimized to achieve the best separation between the (2S) and (2R) enantiomers. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Carboxylic Acid Profiling

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.org When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of charged species like carboxylic acids in complex matrices. wikipedia.org This technique offers high resolving power and requires minimal sample volume. For the analysis of this compound, CE-MS could provide rapid and sensitive quantification. The use of chiral selectors in the background electrolyte can also enable enantioselective analysis by CE-MS. mdpi.com

Elemental Analysis and Other Complementary Characterization Methods for this compound

The comprehensive characterization of a purified chemical entity like this compound relies on a suite of analytical techniques. Elemental analysis provides the fundamental percentage composition of constituent elements, serving as a primary confirmation of the compound's empirical formula. This is often complemented by other methods to affirm the molecular structure and purity.

Elemental analysis of this compound, with the molecular formula C₆H₇NO₄, yields theoretical percentages for carbon, hydrogen, nitrogen, and oxygen. These calculated values serve as a benchmark against which experimentally determined data from combustion analysis are compared. A close correlation between theoretical and experimental values is a crucial indicator of sample purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 45.86 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 4.50 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.91 |

| Oxygen | O | 16.00 | 4 | 64.00 | 40.73 |

| Total | 157.14 | 100.00 |

In practice, experimental findings from elemental analysis are expected to be in close agreement with these theoretical percentages, typically within a narrow margin of error (e.g., ±0.4%), to substantiate the compound's identity and purity.

Beyond elemental analysis, a variety of other analytical methods are indispensable for a thorough characterization of this compound. High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the compound, which should align with the calculated exact mass of its molecular formula. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, are vital for elucidating the detailed molecular structure, confirming the connectivity of atoms and the stereochemistry of the molecule. Additionally, Fourier-transform infrared spectroscopy (FTIR) can be used to identify the presence of key functional groups, such as the carboxylic acid and the cyclic amide (lactam) moieties within the molecule. The purity of the compound can be further assessed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Computational and Theoretical Investigations of 2s 4,6 Dioxopiperidine 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Tautomer Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2S)-4,6-dioxopiperidine-2-carboxylic acid at an electronic level. Methods such as Density Functional Theory (DFT) are frequently employed to optimize the molecular geometry and calculate a range of electronic descriptors. nih.govresearchgate.net These calculations reveal details about the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and charge distribution, which are critical for predicting its chemical behavior.

Table 1: Illustrative Calculated Relative Energies of this compound Tautomers Note: The data in this table are representative examples based on typical computational outcomes for similar cyclic β-dione systems and are intended for illustrative purposes.

| Tautomer | Computational Method | Basis Set | Relative Gibbs Free Energy (kcal/mol) in Gas Phase |

| Diketo Form | DFT (B3LYP) | 6-311++G(d,p) | 0.00 |

| 4-Hydroxy Enol Form | DFT (B3LYP) | 6-311++G(d,p) | +4.5 |

| 6-Hydroxy Enol Form | DFT (B3LYP) | 6-311++G(d,p) | +6.8 |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights that are inaccessible through static calculations. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape. By simulating the molecule's movement over time in a solvent environment, researchers can identify low-energy conformations of the piperidine (B6355638) ring (e.g., chair, boat, twist-boat) and the preferred orientation of the carboxylic acid group.

Furthermore, MD simulations are invaluable for studying the interactions between this compound and its biological targets, such as enzymes or receptors. nih.gov These simulations can model the process of the ligand binding to a protein's active site, revealing the stability of the resulting complex, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the role of solvent molecules in the binding event. nih.gov

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of molecules. By analyzing the electronic structure derived from quantum chemical calculations, it is possible to identify the most likely sites for electrophilic or nucleophilic attack. scirp.org Conceptual DFT provides reactivity indices, such as Fukui functions and the dual descriptor, which highlight regions of a molecule that are most susceptible to reaction. scirp.orgresearchgate.net

For this compound, these methods can predict the acidity of the protons, the reactivity of the carbonyl carbons, and the nucleophilicity of the nitrogen and oxygen atoms. This information is crucial for understanding the molecule's potential metabolic pathways and for designing chemical syntheses of its derivatives. The distortion/interaction model, another computational tool, can be used to predict reaction barriers and explain trends in reactivity. nih.gov

Receptor and Enzyme Binding Site Characterization through Molecular Modeling

Molecular modeling, particularly molecular docking, is a cornerstone of modern drug discovery and is essential for characterizing the binding of ligands like this compound to biological macromolecules. nih.gov Docking algorithms predict the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site and provide a score to estimate the binding affinity. mdpi.comphyschemres.org

These docking studies can identify the specific amino acid residues that form crucial interactions with the ligand. nih.gov For example, modeling can reveal hydrogen bonds between the carboxylic acid group of the ligand and polar residues in the receptor, or hydrophobic interactions involving the piperidine ring. This detailed view of the binding site helps to explain the molecule's biological activity and provides a rational basis for designing new analogs with improved potency and selectivity. physchemres.org

Biological and Biomedical Research Applications of 2s 4,6 Dioxopiperidine 2 Carboxylic Acid Derivatives

Enzyme Inhibition Studies and Mechanism of Action

The unique structural features of (2S)-4,6-dioxopiperidine-2-carboxylic acid derivatives make them candidates for enzyme inhibition. Research has focused on understanding their mechanism of action and binding interactions with several key enzyme targets.

Dihydroorotase (DHO) Inhibition and Kinetic Analysis

Dihydroorotase (DHOase) is a key metalloenzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the reversible cyclization of N-carbamoyl-L-aspartate to dihydroorotate. mdpi.comnih.gov This pathway is essential for the synthesis of DNA and RNA precursors. mdpi.com While the related enzyme Dihydroorotate Dehydrogenase (DHODH) has been a target for various inhibitors, research specifically detailing the inhibition of Dihydroorotase by this compound derivatives, including kinetic analyses, is not extensively available in the public domain. However, the general mechanism of DHOase involves a flexible active site loop that undergoes significant conformational changes, shifting between a "loop-in" conformation for substrate binding and a "loop-out" conformation for product release, which presents a potential target for novel inhibitors. mdpi.comnih.gov

Characterization of Binding Interactions within Enzyme Active Sites

The binding of inhibitors to an enzyme's active site is fundamental to their mechanism of action. For Dihydroorotase, crystallographic studies have shown that the active site loop is a critical feature for ligand interaction. nih.gov While specific studies on this compound derivatives are limited, research on other DHOase inhibitors reveals that interactions can occur in both the "loop-in" and "loop-out" conformations of the enzyme. nih.gov For instance, inhibitors like 5-fluoroorotate have been shown to bind via a "loop-in" mechanism, challenging earlier assumptions that this conformation was exclusive to substrates. mdpi.comnih.gov Understanding how the dioxopiperidine ring and the carboxylic acid moiety of the title compound might interact with the zinc-dependent active site and its dynamic loop is a key area for future investigation.

Investigation of Other Enzyme Targets (e.g., Angiotensin-Converting Enzyme, Matrix Metalloproteinases, Cyclooxygenases)

Derivatives of piperidine (B6355638) and related cyclic compounds have been investigated as inhibitors for a variety of other enzymes.

Angiotensin-Converting Enzyme (ACE): ACE is a zinc-containing enzyme that plays a critical role in regulating blood pressure. nih.govnih.gov Inhibitors of ACE are a major class of antihypertensive drugs. nih.gov The design of ACE inhibitors often involves mimicking the substrate's binding to the active site, particularly the interaction with the zinc ion. nih.govlaskerfoundation.org While various carboxylic acid-containing heterocyclic compounds, such as 1-glutarylindoline-2(S)-carboxylic acid derivatives, have been developed as potent ACE inhibitors, specific data on the this compound scaffold in this context is not widely published. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. frontiersin.orgresearchgate.net Their overactivity is implicated in diseases like arthritis and cancer. researchgate.net The development of MMP inhibitors has often focused on incorporating a zinc-binding group into a peptidomimetic backbone. researchgate.net Carboxylic acid derivatives have been explored as alternatives to traditional hydroxamic acids for this purpose. frontiersin.org For example, a class of MMP-13 inhibitors based on a pyrimidine-2,4,6-trione scaffold, which shares some structural similarity with the 4,6-dioxopiperidine ring, has been identified. nih.govnih.gov These inhibitors were found to bind to an allosteric site on the enzyme. nih.gov

Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. nih.govmdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. mdpi.com Various heterocyclic structures, including piperidine derivatives, have been explored for COX inhibition. researchgate.netnih.gov For example, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have shown potential as COX inhibitors, with molecular docking studies suggesting that they bind to key residues like Arg120 and Tyr355 in the active site. nih.gov Similarly, isoindoline-1,3-dione derivatives have been synthesized and shown to exhibit inhibitory activity against COX enzymes. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies are essential for optimizing lead compounds into potent and selective drug candidates. This involves the systematic modification of a chemical structure to understand how changes affect its biological activity.

Design and Synthesis of Derivatives for SAR Exploration

The synthesis of derivatives is the first step in any SAR campaign. For piperidine-based structures, a variety of synthetic routes are available. General strategies often involve building the piperidine ring through cyclization reactions or modifying a pre-existing piperidine scaffold. researchgate.netnih.govresearchgate.net For example, chiral 2-substituted piperidine-4-carboxylic acids can be synthesized from readily available N-Cbz amino acid derivatives. researchgate.net Diversity-oriented synthesis approaches can be employed to generate libraries of analogues with modifications at various positions on the piperidine ring, allowing for a thorough exploration of the chemical space around the core scaffold. nih.gov Specific synthetic schemes for creating a library of this compound derivatives for SAR exploration against enzymes like DHO, ACE, MMPs, or COX would be a critical step in developing this chemical class.

Identification of Key Pharmacophoric Elements for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Identifying these key elements helps in the rational design of new, more potent inhibitors. For different enzyme targets, the key pharmacophoric elements for carboxylic acid-containing heterocyclic inhibitors vary.

For DHODH inhibitors of the 2-aryl-4-quinoline carboxylic acid class, a 4-point pharmacophore model consisting of one hydrogen bond acceptor and three aromatic rings was found to be crucial for activity. physchemres.org

For COX-2 inhibitors , studies on substituted cyclic imides have been used to develop 3D pharmacophore models to understand the structural requirements for activity. nih.gov

For other targets, like the 4-hydroxyphenylpyruvate dioxygenase (HPPD), structure-based pharmacophore models have been generated to identify crucial interactions with active site residues. mdpi.com

For the this compound scaffold, a dedicated study would be required to build a pharmacophore model. This would likely involve identifying the crucial roles of the carboxylic acid (potentially as a hydrogen bond donor/acceptor or a zinc-binding group), the two ketone groups (as hydrogen bond acceptors), and the stereochemistry at the 2-position of the piperidine ring in binding to a specific enzyme target.

Role as a Synthetic Intermediate for Biologically Active Compounds

This compound and its derivatives are valuable chiral building blocks in organic synthesis. Their rigid structure and multiple functional groups—a cyclic amide (lactam), two carbonyl groups, and a stereocenter at the C2 position—make them versatile starting materials for creating complex molecules with specific stereochemistry. This is particularly important in the synthesis of biologically active compounds, where stereoisomers can have vastly different pharmacological effects.

Precursor to Hydroxy Amino Acid Derivatives and Related Scaffolds

Derivatives of this compound serve as excellent precursors for the stereoselective synthesis of non-proteinogenic hydroxy amino acids, such as hydroxypipecolic acids and hydroxylysine. These compounds are integral components of various natural products and possess significant biological activities themselves.

A key synthetic strategy involves the stereoselective reduction of the carbonyl groups within the dioxopiperidine ring. For instance, the tert-butyl ester derivative of this compound, specifically 1-Boc-4,6-dioxopiperidine-2-carboxylate, has been used as a common precursor for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine (B1204564) derivatives. figshare.com The synthesis begins with readily available starting materials like Boc-Asp-OtBu, which can be converted in a few steps to the dioxopiperidine structure. figshare.com

The critical step is the reduction of the 4-oxo group. Using sodium borohydride (B1222165) (NaBH₄) in a mixture of dichloromethane (B109758) and acetic acid, the 4-oxo group is reduced to a hydroxyl group, yielding a cis-4-hydroxy δ-lactam with high diastereoselectivity (de >95%). figshare.com This stereochemical control is crucial for producing the desired isomer of the final hydroxy amino acid. From this cis-4-hydroxy intermediate, both cis- and trans-4-hydroxypipecolates can be synthesized. figshare.com Furthermore, this intermediate is a building block for protected 4-hydroxylysine derivatives. figshare.com The ability to generate these valuable hydroxy amino acid scaffolds from a common dioxopiperidine precursor highlights its significance in synthetic chemistry. figshare.com

Building Block for Natural Product Synthesis and Drug Candidates

The chiral nature of this compound makes it an attractive starting point for the total synthesis of natural products, particularly alkaloids, and for the creation of novel drug candidates. kib.ac.cnnih.gov Piperidine rings are a common structural motif in over 10% of small molecule drugs and are present in numerous alkaloids. researchgate.net

The synthesis of polyhydroxylated alkaloids, which often function as glycosidase inhibitors, can be achieved using chiral building blocks derived from compounds like this compound. nih.gov The functional groups on the dioxopiperidine ring allow for the controlled introduction of additional stereocenters and functional groups, which is essential for building the complex architectures of natural products. For example, the synthesis of alexine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, and its stereoisomers relies on the use of chiral precursors that can be conceptually related to derivatives of proline and pipecolic acid. nih.gov The dioxopiperidine scaffold provides a robust template for elaborating the necessary side chains and ring systems found in these natural products.

In drug discovery, this scaffold is used to generate libraries of compounds for screening. The piperidine core can be functionalized at various positions to explore the structure-activity relationship (SAR) of a potential drug. The synthesis of enantiopure 2-substituted piperidine-4-carboxylic acids, for instance, has been established from α-amino acid derivatives, demonstrating a feasible route to versatile pharmaceutical intermediates. researchgate.net

Application in the Synthesis of Potential Drug Leads (e.g., Renin Inhibitors, Antihypertensives)

The piperidine scaffold is a key pharmacophore in a number of potent enzyme inhibitors, making this compound a valuable starting material for synthesizing potential drug leads, particularly for cardiovascular diseases.

Renin Inhibitors: Renin is an enzyme that plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure. Inhibiting renin is a therapeutic strategy for treating hypertension. nih.govnih.gov A significant class of non-peptidic, orally active renin inhibitors is based on a 3,4-disubstituted piperidine core. nih.gov The synthesis of these complex molecules often involves the stereocontrolled functionalization of a piperidine ring.

Research has shown that piperidine derivatives with trans-arranged substituents in the 3- and 4-positions are particularly effective. lookchem.com Synthetic pathways have been developed to produce these specific stereoisomers. nih.govlookchem.com While these syntheses may not start directly from this compound, the established biological activity of these piperidine-based renin inhibitors provides a strong rationale for using the dioxopiperidine as a chiral template to build novel inhibitor candidates. The carbonyl groups at the 4- and 6-positions offer versatile handles for introducing the necessary side chains to interact with the S1 and S3 subpockets of the renin active site. researchgate.net

Angiotensin-Converting Enzyme (ACE) Inhibitors: ACE is another critical enzyme in the RAS cascade. scispace.com Many successful antihypertensive drugs, such as captopril (B1668294) and enalapril, are ACE inhibitors. These drugs often incorporate proline or related cyclic amino acid structures. scirp.orgnih.gov The synthesis of novel ACE inhibitors has explored various heterocyclic scaffolds as proline bioisosteres. The piperidine-2-carboxylic acid structure, readily accessible from the dioxo-precursor, serves as a larger, more conformationally flexible analog of proline. This allows for the design of new ACE inhibitors with potentially different binding kinetics and pharmacological profiles. nih.gov For example, the synthesis of compounds like Zofenopril involves precursors that are structurally related to modified proline derivatives, highlighting the utility of such cyclic amino acid scaffolds in developing antihypertensive agents. nih.gov

Table 2: Examples of Piperidine-Based Drug Leads

| Drug Target | Compound Class | Key Structural Feature | Rationale for using Dioxopiperidine Scaffold | Ref |

|---|---|---|---|---|

| Renin | 3,4-disubstituted piperidines | trans-substitution pattern on piperidine ring | Chiral template for stereocontrolled synthesis of the core scaffold. | nih.govnih.govlookchem.com |

Q & A

Q. What are the recommended synthetic routes for (2S)-4,6-dioxopiperidine-2-carboxylic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves cyclization of precursor amino acids or ketone intermediates under controlled pH and temperature. For example, enantioselective routes may employ chiral catalysts or enzymatic resolution (e.g., lipases or esterases) to isolate the (2S)-configuration . Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or capillary electrophoresis can validate enantiomeric purity. Mass spectrometry (MS) and H/C NMR should confirm structural integrity, focusing on characteristic signals for the dioxopiperidine ring (e.g., carbonyl peaks at ~170-180 ppm) .

Q. How can the structural and stereochemical properties of this compound be characterized?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration and ring conformation. For example, analogs like (2S,3R)-hydroxypiperidine derivatives have been structurally validated via single-crystal diffraction .

- Vibrational circular dichroism (VCD) : Distinguishes enantiomers by analyzing IR absorption differences in chiral environments .

- Nuclear Overhauser effect (NOE) NMR : Identifies spatial proximity of protons to confirm ring substituents’ stereochemistry .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC-MS : Quantifies impurities (e.g., diketopiperazine byproducts) and monitors degradation under stress conditions (heat, light).

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition temperatures indicating optimal storage conditions (e.g., -20°C under nitrogen) .

- Karl Fischer titration : Measures residual moisture, which can hydrolyze the dioxopiperidine ring .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity, and what assays validate these effects?

- Methodological Answer : The (2S)-configuration is critical for binding to chiral biological targets (e.g., enzymes or receptors). For example:

- Enzyme inhibition assays : Compare IC values of (2S)- vs. (2R)-enantiomers using purified enzymes (e.g., proteases or oxidoreductases) .

- Molecular docking simulations : Use software like AutoDock Vina to predict binding affinities to active sites, emphasizing hydrogen bonding with the carboxylic acid group .

- Cell-based models : Assess cytotoxicity or anti-inflammatory effects in macrophage lines (e.g., RAW 264.7) to correlate stereochemistry with activity .

Q. What computational strategies predict the compound’s physicochemical properties and reactivity?

- Methodological Answer :

- Quantum mechanical calculations (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- QSAR models : Relate logP, pKa, and polar surface area to bioavailability using tools like Schrodinger’s QikProp .

- MD simulations : Study solvation effects and conformational flexibility in aqueous vs. lipid membranes .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Methodological Answer :

- Cross-validation : Replicate assays in multiple models (e.g., enzymatic vs. cell-based) and compare with structurally similar compounds (e.g., piperidine-2-carboxylic acid derivatives) .

- Meta-analysis : Systematically review experimental conditions (e.g., buffer pH, co-solvents) that may alter activity. For instance, carboxylate protonation states affect binding .

- High-throughput screening : Use dose-response curves across a broad concentration range to identify off-target effects .

Q. What strategies mitigate instability during experimental workflows?

- Methodological Answer :

- Lyophilization : Stabilize the compound in solid form, avoiding aqueous solutions unless immediately used .

- Inert atmosphere : Conduct reactions/storage under argon to prevent oxidation of the dioxopiperidine ring .

- Additives : Include radical scavengers (e.g., BHT) in solutions to inhibit degradation .

Q. How is this compound applied in advanced drug discovery contexts?

- Methodological Answer :

- Chiral auxiliary : Facilitate asymmetric synthesis of peptidomimetics or protease inhibitors .

- Prodrug design : Modify the carboxylic acid group (e.g., ester prodrugs) to enhance membrane permeability, with in vivo reactivation via esterases .

- Bioconjugation : Link to targeting moieties (e.g., antibodies) via carboxylate-activated coupling (EDC/NHS chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.